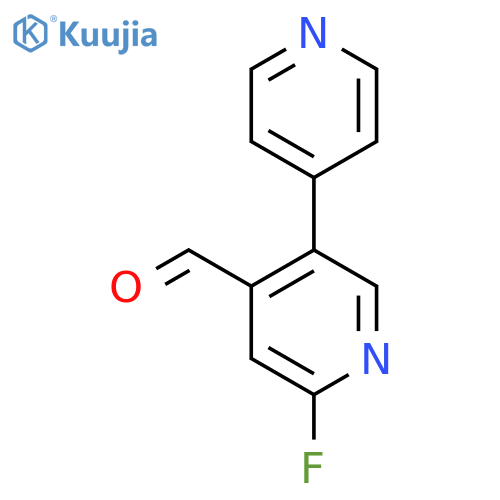Cas no 1228898-59-6 (2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde)

1228898-59-6 structure
商品名:2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde
CAS番号:1228898-59-6
MF:C11H7FN2O
メガワット:202.184485673904
CID:4925461
2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-5-(pyridin-4-yl)isonicotinaldehyde
- 2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde
-
- インチ: 1S/C11H7FN2O/c12-11-5-9(7-15)10(6-14-11)8-1-3-13-4-2-8/h1-7H
- InChIKey: RLELIMXZCYHNEG-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C=O)=C(C=N1)C1C=CN=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 219
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 42.8
2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023025953-250mg |
2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde |
1228898-59-6 | 97% | 250mg |
$727.60 | 2023-09-03 | |
| Alichem | A023025953-500mg |
2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde |
1228898-59-6 | 97% | 500mg |
$1019.20 | 2023-09-03 | |
| Alichem | A023025953-1g |
2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde |
1228898-59-6 | 97% | 1g |
$1596.00 | 2023-09-03 |
2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
1228898-59-6 (2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde) 関連製品
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
